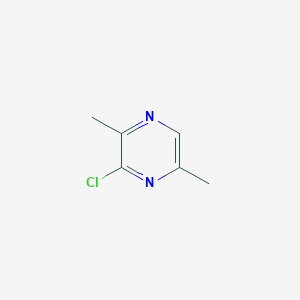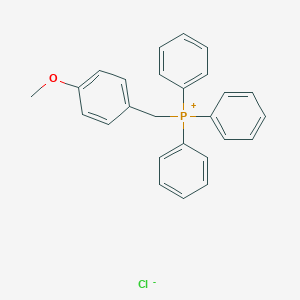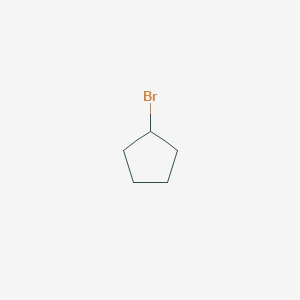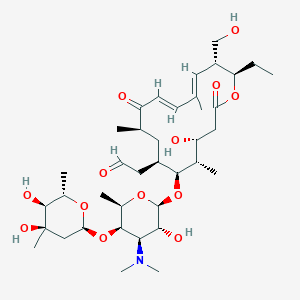
N-(4,6-Dicloro-5-formamidopirimidin-2-il)acetamida
Descripción general
Descripción
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C7H6Cl2N4O2 and a molecular weight of 249.0541 . It is primarily used as an impurity reference material in pharmaceutical testing, particularly in the context of antiviral and antiretroviral drugs .
Aplicaciones Científicas De Investigación
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its potential biological activities, including antiviral properties.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of antiviral medications.
Mecanismo De Acción
Target of Action
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide, also known as N-[4,6-Dichloro-5-(formylamino)-2-pyrimidinyl]acetamide, is an intermediate in the synthesis of Abacavir . Abacavir is an antiviral drug used in the treatment of HIV infection . The primary target of this compound is likely to be the same as that of Abacavir, which is the reverse transcriptase enzyme of the HIV virus .
Mode of Action
This interaction could inhibit the replication of the virus, thereby reducing the viral load .
Biochemical Pathways
These pathways typically involve the inhibition of viral replication, preventing the virus from spreading and infecting new cells .
Pharmacokinetics
As an intermediate in the synthesis of abacavir, its adme (absorption, distribution, metabolism, and excretion) properties would be critical in determining the bioavailability of the final drug product .
Result of Action
Given its role in the synthesis of abacavir, it is likely that its action results in the inhibition of hiv replication, thereby reducing the viral load and slowing the progression of the disease .
Action Environment
The action environment of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is likely to be within the human body, specifically in cells infected with the HIV virus. Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be an intermediate in the synthesis of other chemical entities, such as (1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide, which is related to Abacavir
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide in animal models can vary with different dosages. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Transport and Distribution
The transport and distribution of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide within cells and tissues are important factors to consider. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these processes is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide typically involves the reaction of 2,4,6-trichloropyrimidine with formamide under controlled conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by formamide groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but may include additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: Similar in structure but with an amino group instead of a formamide group.
2,4,6-Trichloropyrimidine: A precursor in the synthesis of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide.
Uniqueness
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its use as an impurity reference material in antiviral drug synthesis sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4O2/c1-3(15)11-7-12-5(8)4(10-2-14)6(9)13-7/h2H,1H3,(H,10,14)(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUCDJWTYFEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)




![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
